BOS-318

描述

属性

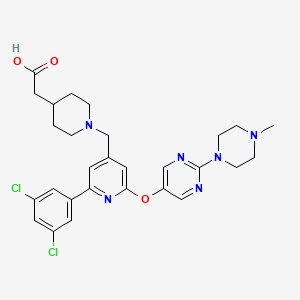

分子式 |

C28H32Cl2N6O3 |

|---|---|

分子量 |

571.5 g/mol |

IUPAC 名称 |

2-[1-[[2-(3,5-dichlorophenyl)-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy-4-pyridinyl]methyl]piperidin-4-yl]acetic acid |

InChI |

InChI=1S/C28H32Cl2N6O3/c1-34-6-8-36(9-7-34)28-31-16-24(17-32-28)39-26-11-20(18-35-4-2-19(3-5-35)12-27(37)38)10-25(33-26)21-13-22(29)15-23(30)14-21/h10-11,13-17,19H,2-9,12,18H2,1H3,(H,37,38) |

InChI 键 |

AZEJIKZNBHEXCM-UHFFFAOYSA-N |

规范 SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)OC3=CC(=CC(=N3)C4=CC(=CC(=C4)Cl)Cl)CN5CCC(CC5)CC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of BOS-318

This guide provides a detailed overview of the mechanism of action for this compound, a novel, highly selective, and cell-permeable inhibitor of furin. The information presented is collated from preclinical research and is intended to inform researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of furin, a serine protease that is a member of the proprotein convertase family.[1][2][3][4] Furin plays a critical role in the post-translational modification and activation of a wide array of precursor proteins by cleaving them at specific recognition sites.[1] The inhibitory action of this compound is not directed at the active site's catalytic triad, which is a common mechanism for many protease inhibitors.[2][3] Instead, this compound utilizes a unique induced-fit binding mechanism.[1]

This mechanism involves the inhibitor binding to a previously unobserved, cryptic pocket on the furin enzyme.[2][3][5] The binding of this compound induces a significant conformational change, most notably the rotation of the tryptophan residue W254 by nearly 180 degrees.[1][3] This rotation exposes a hidden hydrophobic pocket, which the dichlorophenyl (DCP) group of this compound then occupies, leading to a highly stable and selective interaction.[1] By binding to this allosteric site, this compound competitively inhibits furin's activity.[1]

A primary and therapeutically relevant downstream effect of furin inhibition by this compound is the suppression of the epithelial sodium channel (ENaC).[2][4][6] In conditions such as cystic fibrosis, excessive furin activity leads to the over-activation of ENaC, resulting in airway dehydration and impaired mucociliary clearance.[2][3][4][6] By inhibiting furin, this compound prevents the proteolytic activation of ENaC, thereby restoring airway surface liquid height and significantly enhancing mucociliary transport.[2][4][6][7]

References

- 1. mdpi.com [mdpi.com]

- 2. A highly selective, cell-permeable furin inhibitor this compound rescues key features of cystic fibrosis airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.qub.ac.uk [pure.qub.ac.uk]

- 5. Clearing the Air: Uniquely Engaging Furin as an Approach to Cystic Fibrosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound treatment enhances elexacaftor-tezacaftor-ivacaftor-mediated improvements in airway hydration and mucociliary transport - PubMed [pubmed.ncbi.nlm.nih.gov]

BOS-318: A Deep Dive into the Selectivity of a Novel Furin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOS-318 is a potent, cell-permeable small molecule inhibitor of furin, a proprotein convertase that plays a critical role in the maturation of a wide array of proteins involved in physiological and pathological processes.[1] Furin has emerged as a compelling therapeutic target for a variety of diseases, including cystic fibrosis, viral infections like SARS-CoV-2, and cancer.[2][3] A key challenge in the development of furin inhibitors has been achieving high selectivity over other members of the proprotein convertase family and other serine proteases, thereby minimizing off-target effects. This technical guide provides an in-depth analysis of the selectivity of this compound, detailing its inhibitory profile, the molecular basis for its specificity, and the experimental methodologies used in its characterization.

Core Mechanism of Action and Selectivity

Unlike many traditional furin inhibitors that target the highly conserved catalytic triad, this compound employs a unique induced-fit mechanism.[4] It binds to a previously unknown cryptic pocket adjacent to the active site.[3][4] This binding event is characterized by a significant conformational change in furin, most notably the movement of the Trp254 residue, which reveals a new hydrophobic binding pocket.[4] The dichlorophenyl moiety of this compound then inserts into this newly formed pocket.[3][4] This distinctive binding mode, which does not rely on interactions with the catalytic triad (D153, H194, S368), is the primary determinant of its high selectivity for furin over other proteases.[1]

Quantitative Analysis of Inhibitor Selectivity

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound against furin and other related proprotein convertases.

Table 1: In Vitro Inhibitory Activity of this compound against Proprotein Convertases

| Enzyme | IC50 (nM) | Reference |

| Furin | 1.9 | [1] |

| PCSK5 | 25.3 | [5] |

| PCSK6 | 209.4 | [5] |

| PCSK7 | 45.8 | [5] |

Table 2: Comparative pIC50 Values of BOS compounds and a reference inhibitor

| Compound | Furin (pIC50) | PC5 (PCSK5) (pIC50) | PACE4 (PCSK6) (pIC50) | PC7 (PCSK7) (pIC50) |

| This compound | ~7-9 nM | ~7-9 nM | ~7-9 nM | ~7-9 nM |

| BOS-981 | ~7-9 nM | ~7-9 nM | ~7-9 nM | ~7-9 nM |

| BOS-857 | ~7-9 nM | ~7-9 nM | ~7-9 nM | ~7-9 nM |

| dec-RVKR-cmk | ~9-10 nM | ~9-10 nM | ~9-10 nM | ~9-10 nM |

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Data for this table is based on a graphical representation and should be interpreted as approximate values.

While a broad screening of this compound at a 10 µM concentration against a panel of 64 serine, cysteine, and matrix metalloproteinases revealed minimal off-target effects, with the majority of proteases showing little to no inhibition, detailed tabular data from this screen is not publicly available.

Signaling Pathway: Furin-Mediated ENaC Activation

In the context of cystic fibrosis, furin plays a crucial role in the activation of the epithelial sodium channel (ENaC), which contributes to airway dehydration.[1] Furin cleaves the α and γ subunits of ENaC, a necessary step for its full activation.[6][7][8][9] By inhibiting furin, this compound prevents this cleavage, leading to reduced ENaC activity, increased airway surface liquid height, and improved mucociliary clearance.[2]

Caption: Furin-mediated cleavage of ENaC subunits in the Golgi is a prerequisite for its activation at the cell membrane. This compound inhibits this process.

Experimental Protocols

In Vitro Furin Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds like this compound against furin using a fluorogenic substrate.

Materials:

-

Recombinant human furin

-

Fluorogenic furin substrate (e.g., Boc-RVRR-MCA)

-

Assay Buffer (e.g., 20 mM MES, pH 7.0, 1 mM CaCl2, 0.1% Triton X-100)

-

This compound or other test compounds

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions. Include wells with assay buffer only as a negative control and a known furin inhibitor as a positive control.

-

Add a solution of recombinant human furin to each well to a final concentration of approximately 2.0 nM.

-

Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Boc-RVRR-MCA to a final concentration of 2-4 µM) to all wells.

-

Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based Furin Activity Assay

This protocol outlines a general procedure for assessing the intracellular activity of furin inhibitors.

Materials:

-

A suitable cell line (e.g., HeLa or U2OS cells)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

A reporter system for intracellular furin activity (e.g., a construct expressing a furin-cleavable secreted reporter protein)

-

Reagents for detecting the reporter protein activity

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound diluted in cell culture medium. Include untreated and vehicle-treated wells as controls.

-

Incubate the cells for a sufficient period to allow for inhibitor uptake and target engagement.

-

If using a secreted reporter, collect the cell culture supernatant.

-

Measure the activity of the reporter protein in the supernatant according to the manufacturer's instructions.

-

Determine the percent inhibition of intracellular furin activity for each inhibitor concentration.

-

Calculate the EC50 value by fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a furin inhibitor like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Clearing the Air: Uniquely Engaging Furin as an Approach to Cystic Fibrosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Defining an inhibitory domain in the gamma subunit of the epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Proteolytic Processing of the Epithelial Sodium Channel γ Subunit Has a Dominant Role in Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. weiszlab.pitt.edu [weiszlab.pitt.edu]

An In-depth Technical Guide to the BOS-318 Binding Site on Furin

For Researchers, Scientists, and Drug Development Professionals

Abstract

BOS-318 is a potent and highly selective small-molecule inhibitor of furin, a proprotein convertase with significant implications in a variety of pathologies, including cystic fibrosis and viral infections. Unlike traditional active-site inhibitors, this compound employs a novel induced-fit mechanism, binding to a previously uncharacterized cryptic pocket on the furin enzyme. This unique mode of action confers exceptional selectivity and cell permeability, making this compound a promising therapeutic candidate. This technical guide provides a comprehensive overview of the this compound binding site on furin, detailing the molecular interactions, quantitative binding data, and the experimental protocols used for its characterization. Furthermore, it elucidates the impact of this compound on the furin-mediated signaling pathway of the epithelial sodium channel (ENaC).

Introduction to Furin and this compound

Furin is a ubiquitously expressed calcium-dependent serine endoprotease, a member of the proprotein convertase subtilisin/kexin (PCSK) family.[1] It plays a crucial role in the maturation of a wide array of precursor proteins by cleaving at specific polybasic amino acid sequences.[2][3] This proteolytic activity is essential for numerous physiological processes; however, its dysregulation is implicated in various diseases.

This compound is a first-in-class, cell-permeable, and highly selective inhibitor of furin.[4] Its development marks a significant advancement in targeting furin for therapeutic intervention.

The Novel Binding Site of this compound on Furin

Crystallographic studies of the this compound-furin complex (PDB ID: 7LCU) have revealed a unique binding mechanism that distinguishes it from conventional furin inhibitors.[5] this compound does not bind to the active site catalytic triad (Asp153, His194, and Ser368). Instead, it occupies a cryptic hydrophobic pocket that is not apparent in the unbound state of the enzyme.[5]

The binding of this compound induces a significant conformational change in furin, a classic example of an "induced-fit" mechanism. This rearrangement is primarily characterized by an approximately 180° rotation of the tryptophan residue Trp254, which acts as a molecular gate to expose the cryptic binding site.[6] The dichlorophenyl moiety of this compound then inserts into this newly formed hydrophobic pocket, stabilizing the inhibitor-enzyme complex.[5][6] This unique binding mode is responsible for the high selectivity of this compound for furin over other related proteases.[5]

Table 1: Amino Acid Residues of Furin Interacting with this compound

| Interacting Residue | Interaction Type |

| Leu227 | Hydrophobic |

| Val231 | Hydrophobic |

| Glu236 | Hydrogen Bond |

| Trp254 | Hydrophobic (gate residue) |

| Gly255 | van der Waals |

| Asp258 | Water-mediated hydrogen bond |

| Asp264 | Water-mediated hydrogen bond |

| Tyr308 | van der Waals |

Quantitative Analysis of this compound Binding to Furin

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays.

Table 2: Quantitative Binding and Inhibition Data for this compound

| Parameter | Value | Enzyme/System | Reference |

| IC50 | 1.9 ± 1.1 nM | Human Furin | [4] |

| Ki | 0.413 nM | Human Furin | [4] |

| IC50 | ~25 nM | PCSK5 | [4] |

| IC50 | ~46 nM | PCSK7 | [4] |

| IC50 | ~209 nM | PCSK6 | [4] |

| EC50 | 23.5 ± 14.7 nM | In vitro Golgi inhibitory activity (U2OS cells) | [4] |

Signaling Pathway: Furin-Mediated Activation of the Epithelial Sodium Channel (ENaC)

In the context of cystic fibrosis, a key pathological role of furin is the proteolytic activation of the epithelial sodium channel (ENaC). ENaC is a heterotrimeric channel composed of α, β, and γ subunits that regulates sodium and fluid balance across epithelial surfaces. Furin cleaves the extracellular domains of the α and γ subunits at specific furin consensus sites, a process that is a prerequisite for subsequent cleavage by other proteases like prostasin, leading to full channel activation.[7][8] This activation results in increased sodium absorption, contributing to the dehydration of the airway surface liquid in cystic fibrosis.[4] this compound, by inhibiting furin, prevents this initial cleavage step, thereby reducing ENaC activity and restoring airway surface hydration.[4]

Experimental Protocols

X-ray Crystallography of the Furin-BOS-318 Complex

Objective: To determine the three-dimensional structure of human furin in complex with this compound to elucidate the binding mode.

Methodology:

-

Protein Expression and Purification: Recombinant human furin (residues 108-490) is expressed in an insect cell system (e.g., Spodoptera frugiperda Sf9 cells) and purified from the culture medium using affinity and size-exclusion chromatography.

-

Crystallization: The purified furin is concentrated and mixed with this compound in a molar excess. Crystallization is achieved using the hanging-drop vapor diffusion method at 4°C. The reservoir solution typically contains a precipitant such as polyethylene glycol (PEG) and a buffer (e.g., HEPES).

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined furin structure as a search model. The model is then refined against the collected diffraction data, and this compound is built into the electron density map.

Furin Inhibition Assay

Objective: To determine the inhibitory potency (IC50 and Ki) of this compound against purified human furin.

Methodology:

-

Assay Principle: The assay measures the cleavage of a fluorogenic peptide substrate by furin. The substrate is quenched until cleaved by the enzyme, resulting in a fluorescent signal that is proportional to enzyme activity.

-

Reagents:

-

Recombinant human furin

-

Fluorogenic furin substrate (e.g., pERTKR-AMC)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.01% Brij-35)

-

This compound (serially diluted)

-

-

Procedure: a. A solution of furin and varying concentrations of this compound are pre-incubated in a 96-well plate. b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The increase in fluorescence is monitored over time using a fluorescence plate reader. d. The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value. The Ki value is determined using the Cheng-Prusoff equation.

Cell-Based ENaC Activity Assay

Objective: To assess the effect of this compound on ENaC activity in a cellular context, typically using primary human bronchial epithelial cells.

Methodology:

-

Cell Culture: Primary human bronchial epithelial cells from cystic fibrosis donors are cultured on permeable supports to form polarized monolayers.

-

Treatment: The cell monolayers are treated with this compound for a specified period.

-

Ussing Chamber Electrophysiology: The permeable supports are mounted in Ussing chambers. The short-circuit current (Isc), a measure of net ion transport, is recorded.

-

Measurement of ENaC Activity: The ENaC-specific current is determined by the addition of the ENaC blocker amiloride. The amiloride-sensitive component of the Isc represents ENaC activity.

-

Data Analysis: The amiloride-sensitive Isc is compared between this compound-treated and vehicle-treated cells to determine the effect of furin inhibition on ENaC activity.

Conclusion

This compound represents a paradigm shift in the development of furin inhibitors. Its unique binding to a cryptic pocket via an induced-fit mechanism confers high potency and selectivity. The detailed understanding of the this compound binding site, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its further development as a therapeutic for diseases driven by aberrant furin activity, such as cystic fibrosis. The insights presented in this guide are intended to facilitate further research and development in this promising area of pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. content.abcam.com [content.abcam.com]

- 3. Demonstration of Proteolytic Activation of the Epithelial Sodium Channel (ENaC) by Combining Current Measurements with Detection of Cleavage Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Genetic Regulatory Region for Proprotein Convertase FURIN and Interferon Gamma in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. rcsb.org [rcsb.org]

- 8. ahajournals.org [ahajournals.org]

The Discovery and Development of BOS-318: A Selective Furin Inhibitor for Cystic Fibrosis

Introduction

BOS-318 is a potent, highly selective, and cell-permeable small molecule inhibitor of furin, a proprotein convertase that plays a critical role in the pathophysiology of cystic fibrosis (CF).[1][2] In CF, excessive furin activity contributes to the activation of the epithelial sodium channel (ENaC), leading to airway dehydration, impaired mucociliary clearance (MCC), and mucus obstruction.[1][3] this compound represents a novel therapeutic approach by targeting this key pathological process. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery

This compound was identified through a sophisticated discovery process that began with screening a DNA-encoded library (DEL).[4] This technology allows for the rapid screening of vast chemical libraries to identify novel starting points for medicinal chemistry optimization. The initial hits from the DEL screen underwent extensive medicinal chemistry efforts to enhance potency, selectivity, and drug-like properties, ultimately leading to the identification of this compound.[4] this compound was developed at GlaxoSmithKline and was subsequently licensed to Boston Pharmaceuticals.[1][5]

Mechanism of Action

This compound exhibits a unique mechanism of action that contributes to its high selectivity for furin.[1][4] Unlike many protease inhibitors that target the highly conserved active site, this compound binds to a previously unknown, cryptic binding pocket adjacent to the catalytic triad.[1][4] This binding event induces a conformational change in the enzyme, an "induced-fit" mechanism, which perturbs the architecture of the active site and obstructs substrate binding.[4][6] This novel mode of inhibition, targeting a less conserved region, is the basis for its exceptional selectivity over other related proteases.[4]

The primary therapeutic target of this compound in the context of cystic fibrosis is the furin-mediated activation of the epithelial sodium channel (ENaC).[5] Furin cleaves the α and γ subunits of ENaC, a necessary step for its full activation.[5] By inhibiting furin, this compound prevents this cleavage, leading to a significant reduction in ENaC activity.[1][5] This, in turn, helps to restore airway surface liquid height and improve mucociliary clearance.[1][5]

Signaling Pathway and Experimental Workflow

The development of this compound involved a logical progression from target identification to preclinical validation. The signaling pathway and a generalized experimental workflow are depicted below.

Caption: Signaling pathway of this compound in CF airways.

Caption: Generalized workflow for this compound's preclinical development.

Quantitative Data

This compound has demonstrated high potency and selectivity in a variety of assays. The following tables summarize the key quantitative findings.

| Parameter | Value | Cell Line/System | Reference |

| Furin Inhibition | |||

| IC₅₀ | 1.9 nM | Purified enzyme | [7] |

| IC₅₀ (short-term) | 263.0 nM | Differentiated human bronchial epithelial cells | [8] |

| IC₅₀ (long-term) | 17.4 nM | Differentiated human bronchial epithelial cells | [8] |

| Selectivity | |||

| IC₅₀ vs PCSK5 | 25.3 nM | U2OS cells | [8] |

| IC₅₀ vs PCSK7 | 45.8 nM | U2OS cells | [8] |

| IC₅₀ vs PCSK6 | 209.4 nM | U2OS cells | [8] |

| Cellular Activity | |||

| EC₅₀ (Cytoprotection vs. P. aeruginosa exotoxin A) | 47.8 nM | CuFi-1 cells | [8] |

| IC₅₀ (SARS-CoV-2 entry) | 0.2 µM | Calu-3 cells | [7] |

| Functional Outcomes (Ex Vivo) | |||

| Mucociliary Clearance (MCC) Rate Increase | ~30-fold | Human ex vivo models | [1] |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. However, the following are generalized protocols for the key assays used in its evaluation, based on standard methodologies.

Furin Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the proteolytic activity of furin on a fluorogenic substrate.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute recombinant human furin enzyme in an appropriate assay buffer.

-

Prepare a fluorogenic furin substrate (e.g., Boc-RVRR-AMC) in assay buffer.

-

-

Assay Procedure:

-

Add diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add the diluted furin enzyme to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the furin substrate to each well.

-

Monitor the increase in fluorescence (e.g., Ex/Em = 360/460 nm) over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

ENaC Activity Measurement (Ussing Chamber)

This method measures ion transport across a polarized epithelial cell monolayer, providing a functional readout of ENaC activity.

-

Cell Culture:

-

Culture human bronchial epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

-

Ussing Chamber Setup:

-

Mount the permeable support containing the cell monolayer in an Ussing chamber, separating the apical and basolateral chambers.

-

Fill both chambers with a physiological Ringer's solution and maintain at 37°C, gassed with 95% O₂/5% CO₂.

-

-

Measurement of Short-Circuit Current (Isc):

-

Voltage-clamp the epithelium to 0 mV and measure the resulting short-circuit current (Isc).

-

After establishing a stable baseline Isc, add this compound to the basolateral medium and incubate.

-

To specifically measure ENaC-mediated current, add a known ENaC blocker (e.g., amiloride) to the apical chamber. The decrease in Isc represents the amiloride-sensitive current, which is attributed to ENaC activity.

-

-

Data Analysis:

-

Calculate the amiloride-sensitive Isc in the presence and absence of this compound to determine the extent of ENaC inhibition.

-

Airway Surface Liquid (ASL) Height Measurement

This technique visualizes and quantifies the height of the liquid layer on the apical surface of airway epithelial cultures.

-

Sample Preparation:

-

Culture human bronchial epithelial cells on permeable supports at an air-liquid interface.

-

Treat the cultures with this compound or vehicle control for the desired duration.

-

Add a fluorescently labeled, high-molecular-weight dextran to the apical surface, which will be excluded from the cells and will distribute throughout the ASL.

-

-

Confocal Microscopy:

-

Image the cell cultures using a confocal microscope in the XZ scan mode to obtain a cross-sectional view of the epithelium and the overlying ASL.

-

-

Image Analysis:

-

Use image analysis software to measure the distance from the apical cell surface to the top of the fluorescently labeled liquid layer at multiple points across the culture.

-

Average these measurements to determine the mean ASL height.

-

Mucociliary Clearance (MCC) Rate Assay

This assay measures the speed at which mucus is transported across the surface of ciliated airway epithelial cultures.

-

Sample Preparation:

-

Use differentiated human bronchial epithelial cell cultures that exhibit mucus production and ciliary beating.

-

Treat the cultures with this compound or vehicle control.

-

-

Bead Application and Imaging:

-

Apply fluorescent microspheres to the apical surface of the cultures. These beads will become trapped in the mucus layer.

-

Record time-lapse videos of the movement of the fluorescent beads across the epithelial surface using an epifluorescence microscope.

-

-

Data Analysis:

-

Use particle tracking software to measure the distance traveled by individual beads over time.

-

Calculate the velocity of the beads to determine the MCC rate.

-

Conclusion

This compound is a promising, first-in-class furin inhibitor with a unique mechanism of action that confers high selectivity. Preclinical studies have demonstrated its potential to correct key pathological features of cystic fibrosis by inhibiting ENaC activity, restoring airway hydration, and enhancing mucociliary clearance. Its development showcases the power of advanced screening technologies like DNA-encoded libraries to identify novel therapeutic agents. Further clinical investigation will be necessary to determine the safety and efficacy of this compound in patients with cystic fibrosis.

References

- 1. Measurement of the Airway Surface Liquid Volume with Simple Light Refraction Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A highly selective, cell-permeable furin inhibitor this compound rescues key features of cystic fibrosis airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. content.abcam.com [content.abcam.com]

- 5. Clearing the Air: Uniquely Engaging Furin as an Approach to Cystic Fibrosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Methods for ASL Measurements and Mucus Transport Rates in Cell Cultures | Springer Nature Experiments [experiments.springernature.com]

- 8. medchemexpress.com [medchemexpress.com]

BOS-318: A Technical Overview of Cellular Permeability and Uptake

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOS-318 is a novel, highly selective, and cell-permeable small molecule inhibitor of furin, a proprotein convertase that plays a critical role in the maturation of a wide range of proteins involved in cellular function and disease pathogenesis. This technical guide provides a comprehensive overview of the cellular uptake and permeability of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The information presented is intended to support further research and development of this compound as a potential therapeutic agent, particularly in the context of cystic fibrosis (CF).

Quantitative Data Summary

While extensive research has highlighted the "cell-permeable" nature of this compound, specific quantitative permeability coefficients from standard assays such as Caco-2 or MDCK are not publicly available in the reviewed literature. The available quantitative data focuses on its potent furin inhibition and its functional consequences in relevant cell models.

| Parameter | Value | Cell Line/System | Reference |

| Furin Inhibition (IC50) | 1.9 nM | Recombinant Human Furin | [1] |

| SARS-CoV-2 Entry Inhibition (IC50) | 0.2 µM | Calu-3 | [1] |

| Increase in Airway Surface Liquid (ASL) Height | ~35% | Cystic Fibrosis Human Bronchial Epithelial Cells (CF HBECs) | [2] |

| Increase in Mucociliary Clearance (MCC) Rate | ~30-fold | Cystic Fibrosis Human Bronchial Epithelial Cells (CF HBECs) | [2][3][4] |

| Increase in ASL Height (in combination with ETI) | 3.5-fold greater than ETI alone | Cystic Fibrosis Human Bronchial Epithelial Cells (CF HBECs) | [5] |

ETI: Elexacaftor/Tezacaftor/Ivacaftor

Mechanism of Action and Signaling Pathway

This compound exhibits a unique mechanism of furin inhibition. Unlike many inhibitors that target the enzyme's active site, this compound binds to a novel, cryptic allosteric site. This induces a conformational change in furin, preventing it from processing its substrates. In the context of cystic fibrosis, the primary target of this inhibition is the epithelial sodium channel (ENaC), which is over-activated by furin in the airways of CF patients. By inhibiting furin, this compound reduces the proteolytic cleavage and subsequent activation of ENaC. This leads to a decrease in sodium and fluid absorption from the airway surface, thereby increasing the airway surface liquid (ASL) height and restoring mucociliary clearance.

Caption: Mechanism of action of this compound in cystic fibrosis airway cells.

Experimental Protocols

While detailed, step-by-step protocols for the cellular permeability assays of this compound are not publicly available, the following methodologies are described for the functional assays that demonstrate its cellular activity.

Inhibition of Furin Activity (In Vitro)

A standard enzymatic assay is utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human furin.

-

Reagents: Recombinant human furin, a fluorogenic furin substrate (e.g., pRTKR-MCA), assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100), and this compound at various concentrations.

-

Procedure:

-

Recombinant furin is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured over time using a microplate reader.

-

The rate of substrate cleavage is calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Assessment of Airway Surface Liquid (ASL) Height and Mucociliary Clearance (MCC) in CF HBECs

These experiments are performed using primary human bronchial epithelial cells from cystic fibrosis donors, cultured at an air-liquid interface (ALI) to form a differentiated, polarized epithelium that mimics the in vivo airway.

-

Cell Culture: CF HBECs are seeded on permeable supports and cultured at ALI for several weeks to allow for differentiation, including the development of cilia and mucus production.

-

Treatment: The differentiated cultures are treated with this compound (typically in the nanomolar to low micromolar range) or a vehicle control, applied to the basolateral medium.

-

ASL Height Measurement:

-

A fluorescent dye that does not readily cross the cell membrane is added to the apical surface.

-

Confocal microscopy is used to acquire X-Z scans of the epithelial layer.

-

The height of the fluorescent liquid layer above the cell surface is measured using image analysis software.

-

-

MCC Rate Measurement:

-

Fluorescent microspheres are added to the apical surface of the cell cultures.

-

Time-lapse microscopy is used to track the movement of the microspheres over time.

-

The velocity of the microspheres is calculated to determine the rate of mucociliary clearance.

-

Caption: Experimental workflow for assessing the effects of this compound.

Logical Relationship: From Permeability to Function

The "cell-permeable" characteristic of this compound is a critical prerequisite for its biological activity. The molecule must be able to cross the cell membrane to reach its intracellular target, furin, which is predominantly located in the trans-Golgi network.

Caption: Logical flow from cell permeability to therapeutic effect.

Conclusion

This compound is a potent and selective furin inhibitor with demonstrated efficacy in preclinical models of cystic fibrosis. Its cell-permeable nature is fundamental to its ability to engage its intracellular target and exert its therapeutic effects. While specific permeability metrics are not yet in the public domain, the robust functional outcomes in cellular assays provide strong evidence of its ability to cross the cell membrane and reach its site of action. Further studies to quantify the cellular uptake and permeability of this compound will be valuable in optimizing its clinical development and understanding its pharmacokinetic and pharmacodynamic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 3. pure.qub.ac.uk [pure.qub.ac.uk]

- 4. pure.qub.ac.uk [pure.qub.ac.uk]

- 5. This compound treatment enhances elexacaftor–tezacaftor–ivacaftor-mediated improvements in airway hydration and mucociliary transport - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Proprotein Convertase Function: A Technical Guide to Utilizing BOS-318

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of BOS-318, a highly selective small molecule inhibitor of the proprotein convertase furin. It is designed to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate the diverse functions of furin and its role in various physiological and pathological processes. This document outlines the mechanism of action of this compound, presents its key quantitative data, details relevant experimental protocols, and visualizes the associated pathways and workflows.

Introduction to Proprotein Convertases and the Significance of Furin

The proprotein convertase (PC) family consists of nine secretory serine proteases: PC1/3, PC2, furin, PC4, PC5/6, PACE4, PC7, SKI-1/S1P, and PCSK9.[1] These enzymes play a crucial role in the post-translational modification of a vast array of precursor proteins, converting them into their biologically active forms. This activation is achieved through limited proteolysis, typically occurring at specific single or paired basic amino acid residues within the precursor proteins.[1]

The substrates for PCs are diverse and include hormones, growth factors, receptors, and adhesion molecules. Consequently, PCs are integral to a wide range of biological processes, and their dysregulation has been implicated in numerous diseases.

Among the PCs, furin is ubiquitously expressed and is considered the principal PC responsible for processing proteins that are constitutively secreted. Its wide-ranging substrates involve it in pathological processes such as viral infections, inflammation, hypercholesterolemia, and cancer, making it a significant therapeutic target.[2][3]

This compound: A Highly Selective Furin Inhibitor

This compound is a cell-permeable small molecule that acts as a highly selective and potent inhibitor of furin.[4][5] Its mechanism of action is unique among furin inhibitors. Instead of directly targeting the catalytic triad, this compound binds to a novel, induced-fit pocket adjacent to the active site.[4][5] This binding mechanism, which involves the rotation of a tryptophan residue (W254) within furin's catalytic cleft to expose a hidden hydrophobic pocket, is the basis for its exceptional selectivity.[3] By obstructing the substrate-binding region and altering the architecture of the catalytic triad, this compound effectively inhibits furin's proteolytic activity.[6]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound, highlighting its potency and selectivity for furin.

| Parameter | Value | Target | System | Reference |

| IC50 | 1.9 nM | Furin | In vitro | [5] |

| IC50 | 0.2 µM | SARS-CoV-2 entry | Calu-3 cells | [5] |

Experimental Protocols for Investigating Furin Function with this compound

This section provides detailed methodologies for key experiments to investigate the role of furin using this compound.

In Vitro Furin Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on purified furin enzyme activity.

Materials:

-

Recombinant human furin

-

Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

-

This compound

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add recombinant furin to each well, followed by the addition of the this compound dilutions or vehicle control.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic furin substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 60 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for Furin-Mediated Substrate Processing

This protocol assesses the ability of this compound to inhibit the processing of a known furin substrate in a cellular context.

Materials:

-

A suitable cell line expressing the furin substrate of interest (e.g., HEK293 cells transiently transfected with a precursor protein)

-

This compound

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE and Western blotting reagents and equipment

-

Primary antibody specific to the precursor and/or processed form of the substrate

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time period (e.g., 24-48 hours).

-

Lyse the cells and determine the total protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against the substrate.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities of the precursor and processed forms of the substrate to determine the extent of inhibition by this compound.

Functional Assays in a Cystic Fibrosis Airway Model

The following protocols are based on studies demonstrating the therapeutic potential of this compound in cystic fibrosis.[4][7]

4.3.1. Measurement of Epithelial Sodium Channel (ENaC) Activity

Materials:

-

Differentiated primary human bronchial epithelial cells (HBECs) from cystic fibrosis patients cultured on permeable supports

-

This compound

-

Transepithelial Current Clamp (TECC) system

-

Ringer's solution

-

ENaC inhibitor (e.g., amiloride)

Procedure:

-

Treat the differentiated HBECs with this compound or vehicle control.

-

Mount the permeable supports in the TECC-24 system.

-

Measure the baseline transepithelial ion currents.

-

Add an ENaC inhibitor to the apical side of the cells.

-

The change in current following the addition of the ENaC inhibitor represents the ENaC-mediated sodium transport.

-

Compare the ENaC activity in this compound-treated cells to the control group.

4.3.2. Assessment of Airway Surface Liquid (ASL) Height and Mucociliary Transport (MCT) Rate

Materials:

-

Differentiated primary HBECs from cystic fibrosis patients

-

This compound

-

Fluorescent microspheres

-

Confocal microscopy with time-lapse imaging capabilities

Procedure:

-

Treat the differentiated HBECs with this compound or vehicle control.

-

For ASL height measurement, add a small volume of a low-viscosity perfluorocarbon to the apical surface, followed by a fluorescent dye that partitions into the aqueous ASL.

-

Acquire z-stack images using a confocal microscope and measure the height of the fluorescent layer.

-

For MCT rate measurement, add fluorescent microspheres to the apical surface.

-

Record time-lapse videos of the movement of the microspheres.

-

Track the movement of individual microspheres to calculate the MCT rate.

-

Compare the ASL height and MCT rate in this compound-treated cells to the control group.

In Vivo Mouse Model of Pseudomonas aeruginosa Infection

This protocol is adapted from a study investigating the efficacy of this compound in an acute lung injury model.[8]

Materials:

-

Wild-type mice (e.g., C57BL/6)

-

Pseudomonas aeruginosa exotoxin A (ExoA)

-

This compound

-

Anesthesia

-

Intra-oral or intra-tracheal instillation equipment

-

Equipment for bronchoalveolar lavage (BAL) and blood collection

Procedure:

-

Administer this compound or vehicle control to the mice via intraperitoneal (IP) injection one hour prior to infection.

-

Anesthetize the mice and instill P. aeruginosa ExoA intra-orally or intra-tracheally.

-

Continue to administer this compound at specified time points (e.g., 24, 48, and 72 hours post-infection).

-

Monitor the mice for survival, weight loss, and temperature.

-

At designated time points, euthanize a subset of mice and collect bronchoalveolar lavage fluid (BALF) and blood.

-

Analyze the BALF and plasma for inflammatory cell counts (e.g., neutrophils, monocytes) by flow cytometry, cytokine levels (e.g., MIP-2, KC, TNF-α) by ELISA, and total protein concentration.

-

Compare the outcomes in the this compound-treated group to the control group to assess the protective effects of furin inhibition.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the investigation of furin function with this compound.

References

- 1. The Multifaceted Proprotein Convertases: Their Unique, Redundant, Complementary, and Opposite Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proprotein convertase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. A highly selective, cell-permeable furin inhibitor this compound rescues key features of cystic fibrosis airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clearing the Air: Uniquely Engaging Furin as an Approach to Cystic Fibrosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. atsjournals.org [atsjournals.org]

The Role of Furin in Cystic Fibrosis Pathophysiology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cystic Fibrosis (CF) is a life-limiting genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. While the dysfunction of this anion channel is the primary defect, a complex cascade of downstream events contributes to the multi-organ pathology, particularly the progressive lung disease. Emerging evidence has identified the proprotein convertase furin as a key player in CF pathophysiology. In the CF cellular environment, furin expression and activity are markedly upregulated, contributing to several pathological hallmarks of the disease.

This technical guide provides an in-depth examination of the multifaceted role of furin in CF. We will explore its impact on ion transport, inflammation, tissue remodeling, and host-pathogen interactions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core pathways to offer a comprehensive resource for researchers and drug developers investigating novel, mutation-agnostic therapeutic strategies for CF.

Upregulation of Furin in the Cystic Fibrosis Cellular Milieu

The pathophysiology of CF begins with a dysfunctional CFTR protein, leading to altered ion transport. A critical consequence of this is the hyperacidification of intracellular organelles, including the trans-Golgi network (TGN).[1][2] The acidic environment of the TGN in CF epithelial cells is believed to enhance the proteolytic processing and maturation of furin, the major endoprotease within this organelle.[1][2] This results in significantly elevated levels of active furin in CF cells compared to their healthy or CFTR-corrected counterparts.[1][2]

This upregulation is not merely a consequence of the altered pH; it is also part of a pathological positive feedback loop involving Transforming Growth Factor-β (TGF-β), which will be discussed in detail.[1][2]

Core Pathophysiological Roles of Elevated Furin Activity

Elevated furin activity in CF contributes to multiple key aspects of the disease's progression, including airway dehydration, inflammation, fibrosis, and susceptibility to bacterial toxins.[3][4]

Dysregulation of Ion Transport: The ENaC-Furin Connection

In healthy airways, a balance between CFTR-mediated chloride secretion and Epithelial Sodium Channel (ENaC)-mediated sodium absorption maintains the airway surface liquid (ASL) volume, which is crucial for mucociliary clearance.[5] In CF, the loss of CFTR function is coupled with the hyperactivity of ENaC, leading to excessive sodium and water absorption, dehydration of the ASL, and impaired mucus clearance.[3][4]

Furin plays a critical role in the proteolytic activation of ENaC.[3] As ENaC transits through the TGN, furin cleaves its α and γ subunits.[3][4] This initial cleavage primes ENaC for subsequent activation at the cell surface by other proteases, leading to a hyperactive state.[3][4] The elevated furin levels in CF cells, therefore, directly contribute to the increased ENaC activity that is a hallmark of CF lung disease.[3] Inhibition of furin can prevent this secondary proteolytic cleavage, thereby reducing ENaC-mediated sodium absorption and helping to restore airway surface hydration.[3][4]

The Furin-TGF-β Axis: A Pro-Fibrotic Feedback Loop

TGF-β is a potent cytokine involved in tissue remodeling and fibrosis.[6] In CF, levels of active TGF-β are elevated and are associated with inflammation and reduced pulmonary function.[1][3] TGF-β is synthesized as an inactive precursor (pro-TGF-β) that requires proteolytic cleavage by furin to become active.[1][7] The increased furin activity in CF cells leads to enhanced processing of pro-TGF-β, resulting in higher levels of the active cytokine.[1]

This relationship is further amplified by a positive feedback loop: active TGF-β can, in turn, induce the expression of furin.[1][2] This vicious cycle of furin and TGF-β upregulation is a significant driver of fibrosis in CF, stimulating epithelial cells to produce more collagen, a key component of fibrotic tissue.[1][4]

References

- 1. JCI - Elevated furin levels in human cystic fibrosis cells result in hypersusceptibility to exotoxin A–induced cytotoxicity [jci.org]

- 2. Elevated furin levels in human cystic fibrosis cells result in hypersusceptibility to exotoxin A–induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Furin as a therapeutic target in cystic fibrosis airways disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Control of epithelial Na+ conductance by the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence that Furin Is an Authentic Transforming Growth Factor-β1-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: BOS-318 for In Vitro Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction The proprotein convertase furin is a vital enzyme that processes and activates a wide array of precursor proteins within the cell.[1] In numerous cancer types, including head and neck, breast, and lung cancers, furin is overexpressed and its activity is strongly correlated with a more aggressive malignant phenotype.[1][2][3] Furin activates key proteins involved in tumor progression, such as growth factors (TGF-β, IGF-1R), matrix metalloproteinases (MMPs), and integrins, which collectively promote cell proliferation, invasion, and metastasis.[2][4][5] BOS-318 is a potent, cell-permeable, and highly selective small molecule inhibitor of furin, making it a valuable tool for investigating the role of furin in oncology and for evaluating its potential as a therapeutic target.

Mechanism of Action this compound selectively inhibits the endoproteolytic activity of furin. By blocking this activity, this compound prevents the cleavage and subsequent activation of numerous pro-proteins that are critical for cancer cell survival and invasion. For example, inhibition of furin can block the maturation of pro-TGF-β into its active form, thereby disrupting a key signaling pathway that promotes epithelial-to-mesenchymal transition (EMT) and chemoresistance.[6] Similarly, by preventing the activation of membrane-type MMPs (MT-MMPs), this compound can reduce the degradation of the extracellular matrix, a critical step in tumor cell invasion and metastasis.[2]

Experimental Protocols

General Cell Culture

This protocol provides a general guideline for culturing cancer cell lines with known high furin expression, such as MDA-MB-231 (breast cancer) or A549 (lung cancer).[7][8]

-

Materials:

-

MDA-MB-231 or A549 cell line

-

DMEM or F-12K Medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

0.25% Trypsin-EDTA, PBS

-

T-75 flasks, multi-well plates

-

Incubator (37°C, 5% CO₂)

-

-

Procedure:

-

Maintain cells in T-75 flasks. Passage cells when they reach 80-90% confluency.

-

For experiments, wash cells with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.

-

Centrifuge, resuspend the pellet in fresh medium, and perform a cell count.

-

Seed cells into the appropriate plates (e.g., 96-well for viability, 24-well for invasion) at a predetermined density.

-

Allow cells to adhere for 24 hours before treating with this compound or vehicle control (DMSO).

-

Cell Viability / Cytotoxicity Assay (MTS Assay)

This assay determines the effect of this compound on cancer cell proliferation.

-

Materials:

-

Cells seeded in a 96-well plate

-

This compound serial dilutions

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Microplate reader

-

-

Procedure:

-

Seed 5,000 cells/well in a 96-well plate and incubate for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C until color development is sufficient.

-

Measure absorbance at 490 nm.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

-

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key feature of metastasis.[9][10][11]

-

Materials:

-

24-well plate with cell culture inserts (8.0 µm pore size)

-

Matrigel or similar basement membrane extract

-

Serum-free medium and medium with 10% FBS (as a chemoattractant)

-

Cotton swabs, Methanol, Crystal Violet stain

-

-

Procedure:

-

Thaw Matrigel overnight at 4°C. Dilute with cold serum-free medium and coat the top of each insert membrane. Allow to solidify at 37°C for 1 hour.

-

Harvest cells that have been serum-starved for 24 hours. Resuspend in serum-free medium at 1 x 10⁵ cells/mL.

-

Add 500 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.

-

Add 500 µL of the cell suspension (containing this compound or vehicle) to the upper chamber (the insert).

-

Incubate for 24-48 hours.

-

Carefully remove non-invading cells from the top of the membrane with a wet cotton swab.

-

Fix the cells on the underside of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with 0.5% Crystal Violet for 20 minutes and rinse with water.

-

Count the number of stained, invaded cells in several fields of view using a microscope.

-

References

- 1. The proprotein convertase furin in tumour progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Elevated furin expression in aggressive human head and neck tumors and tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prodomain of the proprotein convertase subtilisin/kexin Furin (ppFurin) protects from tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Pan-Cancer Analysis of FURIN as a Potential Prognostic and Immunological Biomarker [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Targeting Proprotein Convertases in Furin-Rich Lung Cancer Cells Results in Decreased In vitro and In vivo Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 10. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. corning.com [corning.com]

Application Notes and Protocols: Utilizing BOS-318 in Primary Human Bronchial Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOS-318 is a highly selective, cell-permeable small molecule inhibitor of furin, a proprotein convertase critical in the proteolytic activation of various substrate proteins.[1][2] In the context of respiratory research, particularly in cystic fibrosis (CF), furin-mediated activation of the epithelial sodium channel (ENaC) is a key pathological event leading to airway dehydration and impaired mucociliary clearance.[2][3] this compound presents a promising therapeutic strategy by targeting this pathway. It has been shown to suppress ENaC activity, enhance airway hydration, and increase mucociliary transport in primary human bronchial epithelial cells (HBECs).[1][3][4] Furthermore, this compound offers cytoprotective effects against toxins from pathogens like Pseudomonas aeruginosa.[1][3]

These application notes provide a comprehensive guide for the use of this compound in primary HBEC cultures, including its mechanism of action, key experimental protocols, and expected outcomes.

Mechanism of Action

This compound is a non-covalent inhibitor that binds to a cryptic pocket near the active site of furin, rather than directly targeting the catalytic triad.[1][2] This induced-fit binding mechanism, which involves the rotation of tryptophan residue W254, confers high selectivity for furin.[5] By inhibiting furin, this compound prevents the cleavage and subsequent activation of the α and γ subunits of ENaC as it transits through the biosynthetic pathway.[6] This leads to a reduction in sodium absorption, an increase in the airway surface liquid (ASL) height, and restoration of mucociliary clearance.[1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its application in primary HBECs.

Caption: Mechanism of this compound action on the ENaC signaling pathway.

Caption: General experimental workflow for evaluating this compound in HBECs.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies using this compound.

| Parameter | Value | Cell System/Assay | Reference |

| This compound Potency | |||

| Furin IC₅₀ | 1.9 nM | Biochemical Assay | [2] |

| Cytoprotection EC₅₀ | 47.8 nM | P. aeruginosa exotoxin A toxicity assay | [6] |

| Effects on Ion Transport (CF HBECs) | |||

| Amiloride-sensitive Ieq (ENaC activity) | Significantly reduced vs. vehicle | Ussing Chamber | [4] |

| CFTRinh-172-sensitive Ieq (CFTR activity with ETI) | No significant effect vs. ETI alone | Ussing Chamber | [4] |

| Effects on Airway Hydration and Mucociliary Clearance (CF HBECs) | |||

| Airway Surface Liquid (ASL) Height | Significantly increased vs. vehicle/ETI alone | Confocal Microscopy | [1][4] |

| Mucociliary Clearance (MCC) Rate | ~30-fold increase | Microbead tracking | [2][3] |

ETI: Elexacaftor-Tezacaftor-Ivacaftor Ieq: Equivalent Current

Experimental Protocols

Protocol 1: Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)

This protocol is foundational for studying the effects of this compound on differentiated airway epithelium.

Materials:

-

Primary Human Bronchial Epithelial Cells (HBECs)

-

Bronchial Epithelial Basal Medium (BEBM) with supplements

-

Collagen-coated permeable supports (e.g., Transwells®)

-

Culture plates

-

PBS (Phosphate-Buffered Saline)

-

Trypsin/EDTA solution

-

Trypsin inhibitor

Procedure:

-

Coating of Supports: Coat permeable supports with bovine collagen type 1 (30 µg/ml in PBS) and incubate at 37°C for at least 4 hours or overnight. Aspirate the collagen solution and wash with sterile PBS before use.[7]

-

Cell Seeding: Thaw cryopreserved HBECs and seed them onto the collagen-coated supports in submerged culture with BEBM in both the apical and basolateral compartments.

-

Expansion: Culture the cells at 37°C and 5% CO₂. Change the medium every 2-3 days until the cells reach confluency.

-

Establishing ALI: Once confluent, remove the apical medium to establish the air-liquid interface (ALI). Continue to feed the cells basolaterally.

-

Differentiation: Maintain the ALI culture for at least 3-4 weeks to allow for full differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells. Change the basolateral medium every 2-3 days.

Protocol 2: Treatment of Differentiated HBECs with this compound

Materials:

-

Differentiated HBEC cultures at ALI

-

This compound stock solution (in DMSO)

-

Culture medium

Procedure:

-

Prepare the desired concentration of this compound in the basolateral culture medium. A concentration of 0.3 µM has been shown to be effective.[6] A vehicle control (DMSO) should be run in parallel.

-

Replace the existing basolateral medium with the this compound-containing medium or vehicle control medium.

-

Incubate the cells for the desired treatment period. A 48-hour incubation has been used to assess effects on ion channel function and airway hydration.[4]

-

Following incubation, proceed with downstream assays such as those described below.

Protocol 3: Measurement of Ion Channel Function using Ussing Chamber

Materials:

-

Ussing Chamber system

-

Krebs-Ringer Bicarbonate solution

-

Amiloride (ENaC inhibitor)

-

Forskolin (cAMP agonist)

-

CFTRinh-172 (CFTR inhibitor)

-

UTP (P2Y₂ receptor agonist)

Procedure:

-

Mount the permeable supports with the treated HBECs in the Ussing Chamber.

-

Equilibrate the tissues with pre-warmed Krebs-Ringer Bicarbonate solution gassed with 95% O₂/5% CO₂.

-

Measure the baseline equivalent current (Ieq).

-

Sequentially add the following drugs to the apical side and record the change in Ieq:

-

Amiloride (10 µM): To measure ENaC-mediated sodium transport (amiloride-sensitive current).

-

Forskolin (20 µM): To stimulate CFTR-mediated chloride secretion.

-

CFTRinh-172 (20 µM): To confirm the observed current is CFTR-dependent.

-

UTP (100 µM): To measure calcium-activated chloride channel activity.

-

-

Calculate the change in Ieq after each addition to determine the activity of the respective ion channels.[4]

Protocol 4: Measurement of Airway Surface Liquid (ASL) Height

Materials:

-

Confocal microscope

-

Perfluorocarbon (to prevent dehydration)

-

Fluorescent dye (e.g., Texas Red-dextran)

Procedure:

-

After treatment with this compound, add a small volume of medium containing a fluorescent dye to the apical surface of the ALI cultures.

-

Overlay the apical surface with perfluorocarbon.

-

Use a confocal microscope to acquire X-Z plane images of the epithelium.

-

Measure the height of the fluorescently labeled liquid layer from the cell surface to the top of the liquid. This represents the ASL height.

-

Acquire multiple measurements from different areas of the culture for accurate quantification.

Protocol 5: Assessment of Mucociliary Clearance (MCC)

Materials:

-

Microscope with video recording capabilities

-

Fluorescent microbeads

Procedure:

-

Following this compound treatment, apply fluorescent microbeads to the apical surface of the differentiated HBEC cultures.

-

Record time-lapse videos of the movement of the microbeads across the epithelial surface.

-

Use particle tracking software to analyze the videos and calculate the velocity of the microbeads. This velocity is a measure of the MCC rate.

-

Compare the MCC rates between this compound treated and control groups.

Conclusion

This compound is a potent and selective furin inhibitor that effectively reverses key pathological features of cystic fibrosis in primary human bronchial epithelial cell models. By inhibiting ENaC activation, it enhances airway hydration and restores mucociliary function. The protocols outlined above provide a framework for researchers to investigate the effects of this compound and similar compounds on airway epithelial cell physiology.

References

- 1. Clearing the Air: Uniquely Engaging Furin as an Approach to Cystic Fibrosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.qub.ac.uk [pure.qub.ac.uk]

- 4. This compound treatment enhances elexacaftor–tezacaftor–ivacaftor-mediated improvements in airway hydration and mucociliary transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Prospects of Furin Inhibitors for Therapeutic Applications [mdpi.com]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. bitesizebio.com [bitesizebio.com]

Application Notes and Protocols for BOS-318 Administration in Mouse Models of Lung Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOS-318 is a highly selective, cell-permeable inhibitor of furin, a proprotein convertase with a critical role in the pathogenesis of various diseases.[1] In the context of lung disease, furin is implicated in the activation of the epithelial sodium channel (ENaC), a key factor in airway dehydration in cystic fibrosis (CF), and the processing of bacterial toxins, such as Pseudomonas aeruginosa exotoxin A (Exo-A), which contributes to acute lung injury.[2] Preclinical studies in mouse models have demonstrated the therapeutic potential of this compound in mitigating lung inflammation and injury, making it a promising candidate for further investigation.

These application notes provide a summary of the available data and detailed protocols for the administration of this compound in a mouse model of Pseudomonas aeruginosa-induced acute lung injury.

Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the enzymatic activity of furin. This inhibition has two key downstream effects in the lungs:

-

Reduction of ENaC Activation: In conditions like cystic fibrosis, hyperactive furin cleaves and activates ENaC, leading to increased sodium absorption and subsequent airway surface liquid dehydration. This compound inhibits this process, promoting airway hydration and improving mucociliary clearance.[2]

-

Inhibition of Bacterial Toxin Activation: Pathogens like Pseudomonas aeruginosa secrete exotoxins that require cleavage by host proteases like furin to become cytotoxic. By blocking furin, this compound prevents the activation of these toxins, thereby protecting epithelial cells from damage and reducing the inflammatory response.[3][4]

A recent study also suggests that furin inhibition by this compound may modulate the natural killer (NK) cell signaling pathway, potentially by reducing NK cell recruitment, which could play a role in shaping the immune response during lung injury.[4]

Data Presentation

The following tables summarize the quantitative data from a study of this compound in a mouse model of acute lung injury induced by Pseudomonas aeruginosa exotoxin A.[3]

Table 1: Survival and Clinical Parameters

| Group | Treatment | Survival Rate (Day 8) | Weight Change (at 72h) | Temperature Change (at 24h) |

| Control | Vehicle + Exo-A | 20% | Significant Loss | Significant Hypothermia |

| This compound | 5mM this compound + Exo-A | 100% | Significantly Less Loss | Significantly Less Hypothermia |

Table 2: Bronchoalveolar Lavage Fluid (BALF) and Blood Analysis

| Parameter | Time Point | This compound Treated vs. Control | Implication |

| BALF Analysis | |||

| Neutrophil Counts | 48h | Lower | Reduced Lung Inflammation |

| Monocyte Counts | 48h | Increased | Consistent with resolution of inflammation |

| Protein Concentration | 72h | Lower | Reduced lung injury and vascular permeability |

| MIP-2, KC, TNF-α | 72h | Higher | Complex cytokine response |

| Platelets, Monocytes | 72h | Higher | Modulated inflammatory cell recruitment |

| NETs | 72h | Higher | Potential role in bacterial clearance |

| Blood Analysis | |||

| Neutrophil Counts | 72h | Lower | Reduced systemic inflammation |

| Platelet Counts | 72h | Higher | Systemic response to treatment |

Experimental Protocols

This section provides a detailed protocol for inducing acute lung injury in mice using Pseudomonas aeruginosa exotoxin A and administering this compound, based on published research.[3]

Materials

-

Animals: 10-12 week old, wild-type C57BL/6 mice.

-

Reagents:

-

This compound (5mM solution)

-

Vehicle control (e.g., sterile saline or appropriate solvent for this compound)

-

Pseudomonas aeruginosa Exotoxin A (PA Exo-A)

-

Sterile phosphate-buffered saline (PBS)

-

-

Equipment:

-

Animal housing and handling equipment

-

Intraperitoneal (IP) injection needles and syringes

-

Intra-oral administration gavage needles

-

Equipment for bronchoalveolar lavage (BAL)

-

Flow cytometer

-

ELISA reader and kits for cytokine analysis (MIP-2, KC, TNF-α, etc.)

-

Centrifuge

-

Experimental Workflow

Step-by-Step Protocol

-

Animal Acclimatization: Acclimate 10-12 week old C57BL/6 mice to the facility for at least one week prior to the experiment.

-

Group Allocation: Randomly assign mice to a control group and a this compound treatment group.

-

Pre-treatment (T = -1 hour):

-

Administer the vehicle control to the control group via intraperitoneal (IP) injection.

-

Administer 5mM this compound to the treatment group via IP injection.

-

-

Induction of Lung Injury (T = 0):

-

Anesthetize the mice.

-

Administer 250 ng of P. aeruginosa Exo-A intra-orally to all mice.

-

-

Post-treatment Injections:

-

At 24, 48, and 72 hours post-Exo-A administration, repeat the IP injections of vehicle or 5mM this compound to the respective groups.

-

-

Monitoring and Data Collection:

-

Monitor the mice daily for survival, body weight, and temperature for up to 10 days.

-

At specified time points (e.g., 24, 48, and 72 hours), euthanize subsets of mice for sample collection.

-

-

Sample Collection and Analysis:

-

Bronchoalveolar Lavage (BAL): Perform BAL with sterile PBS to collect BAL fluid (BALF).

-

Blood Collection: Collect blood samples via cardiac puncture or another appropriate method.

-

Cell Differentials: Perform cell counts and differentials on BALF and blood to quantify neutrophils, monocytes, and other immune cells.

-

Cytokine Analysis: Use ELISA to measure the concentration of inflammatory cytokines (MIP-2, KC, TNF-α) and other markers in BALF and plasma.

-

Flow Cytometry: Use flow cytometry for more detailed immunophenotyping of cells in the BALF and blood.

-

Conclusion

This compound demonstrates significant protective effects in a mouse model of Pseudomonas aeruginosa-induced acute lung injury.[3] Its mechanism of action, targeting the host protease furin, represents a novel therapeutic strategy to combat bacterial toxin-mediated damage and inflammation. The provided protocols offer a framework for researchers to investigate the efficacy and mechanisms of this compound in preclinical lung disease models. Further research is warranted to explore the potential of this compound in other lung diseases where furin activity is implicated, such as cystic fibrosis and other inflammatory lung conditions.

References

- 1. Clearing the Air: Uniquely Engaging Furin as an Approach to Cystic Fibrosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. atsjournals.org [atsjournals.org]

- 4. Furin Inhibition Protects Against Acute Lung Injury in a Mouse Model of Pseudomonas Aeruginosa Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring ENaC Inhibition with BOS-318: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial sodium channel (ENaC) plays a crucial role in regulating sodium and fluid balance across epithelial surfaces. In conditions such as cystic fibrosis (CF), ENaC is hyperactivated, leading to airway surface liquid (ASL) depletion and impaired mucociliary clearance (MCC). BOS-318 is a potent and highly selective, cell-permeable inhibitor of furin, a proprotein convertase essential for the proteolytic activation of ENaC.[1] By targeting furin, this compound indirectly inhibits ENaC activity, offering a promising therapeutic strategy for diseases characterized by ENaC hyperactivity. This document provides detailed application notes and protocols for measuring the inhibitory effect of this compound on ENaC function in primary human bronchial epithelial (HBE) cells.

Introduction

The epithelial sodium channel (ENaC) is a key regulator of sodium absorption in various tissues, including the airways.[2] In cystic fibrosis, the dysfunction of the CFTR chloride channel leads to increased ENaC-mediated sodium absorption, resulting in dehydration of the airway surface liquid, thickened mucus, and impaired mucociliary clearance.[2] One of the critical steps in ENaC activation is proteolytic cleavage by proteases, with the proprotein convertase furin playing a key intracellular role in priming ENaC for subsequent activation at the cell surface.[3][4][5][6]

This compound is a novel small molecule that acts as a highly selective inhibitor of furin, with an IC50 of 1.9 nM.[1] Unlike direct ENaC blockers, this compound prevents the initial proteolytic processing of ENaC within the cell, thereby reducing the number of active channels at the cell surface. This mechanism of action leads to a significant suppression of ENaC activity, which in turn enhances airway hydration and restores mucociliary function.[1][2][7] Studies have shown that treatment with this compound can lead to a substantial increase in ASL height and an approximately 30-fold increase in mucociliary clearance rate in human ex vivo models of CF.[1][2]

These application notes provide detailed protocols for assessing the efficacy of this compound in primary human bronchial epithelial cell cultures, a physiologically relevant model for studying airway diseases. The described methods include electrophysiological measurements of ENaC activity using a Transepithelial Current Clamp (TECC-24) system, quantification of airway surface liquid height by confocal microscopy, and assessment of mucociliary transport rate.

Data Presentation